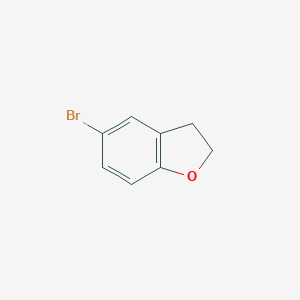

5-Bromo-2,3-dihydrobenzofuran

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWFSJAYXTXMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379854 | |

| Record name | 5-Bromo-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66826-78-6 | |

| Record name | 5-Bromo-2,3-dihydrobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BROMO-2,3-DIHYDRO-1-BENZOFURAN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2,3-dihydrobenzofuran

Introduction

5-Bromo-2,3-dihydrobenzofuran, also identified by its synonym 5-Bromocoumaran, is a halogenated heterocyclic compound of significant interest in contemporary chemical research. Its molecular architecture, which combines a stable dihydrobenzofuran core with a reactive bromine atom, establishes it as a highly versatile intermediate in synthetic organic chemistry.[1][2] The strategic placement of the bromine atom provides a functional handle for a variety of cross-coupling reactions and further molecular elaborations, making it a valuable precursor in the synthesis of complex molecules.

This technical guide offers a comprehensive examination of the fundamental physical and chemical properties of this compound. We will delve into its physicochemical characteristics, spectroscopic signature for empirical identification, established synthetic and purification protocols, and critical safety considerations. The content is curated for researchers, medicinal chemists, and drug development professionals who utilize such building blocks to construct novel therapeutic agents and advanced materials.[1] A notable application is its role as a key intermediate in the synthesis of Darifenacin, a medication used for treating urinary incontinence, underscoring its relevance in the pharmaceutical industry.[3]

Physicochemical Properties

The intrinsic physical and chemical properties of a compound are foundational to its application in research and development. They dictate the conditions required for storage, handling, and reaction design. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 66826-78-6 | [3] |

| Molecular Formula | C₈H₇BrO | Calculated |

| Molecular Weight | 199.05 g/mol | Calculated |

| Appearance | White to light yellow crystalline solid or powder. | [3] |

| Melting Point | 49.0 - 53.0 °C | |

| Purity | >98.0% (as determined by Gas Chromatography) | |

| Synonyms | 5-Bromocoumaran |

Spectroscopic Characterization for Structural Elucidation

Accurate structural confirmation is paramount in chemical synthesis. Spectroscopic methods provide the necessary empirical data to verify the identity and purity of this compound.

Proton Nuclear Magnetic Resonance (¹H-NMR)

¹H-NMR spectroscopy is a primary tool for confirming the hydrogen framework of the molecule. A typical spectrum, recorded in deuterated chloroform (CDCl₃) on a 300 MHz instrument, exhibits characteristic signals that correspond to the distinct protons in the structure.[3]

-

δ 7.30 (s, 1H): This singlet corresponds to the aromatic proton at the C4 position, which is adjacent to the bromine atom and lacks adjacent proton coupling partners.

-

δ 7.20 (d, J = 8 Hz, 1H): A doublet representing the aromatic proton at the C6 position, coupled to the proton at C7.

-

δ 6.66 (d, J = 8 Hz, 1H): This doublet corresponds to the aromatic proton at the C7 position, coupled to the proton at C6.

-

δ 4.57 (t, J = 11 Hz, 2H): A triplet assigned to the two protons of the methylene group (-CH₂-) at the C2 position (adjacent to the oxygen atom).

-

δ 3.11 (t, J = 11 Hz, 2H): This triplet is assigned to the two protons of the methylene group (-CH₂-) at the C3 position.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR)

While specific experimental data is not provided in the immediate search results, the expected ¹³C-NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule, confirming the overall carbon skeleton.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for:

-

Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.

-

Aliphatic C-H stretching: From the two methylene groups, expected around 2850-2960 cm⁻¹.

-

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-O-C (ether) stretching: A strong, characteristic band, usually found in the 1200-1250 cm⁻¹ range.

-

C-Br stretching: A weaker band in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio, confirming the molecular weight. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z 198 and m/z 200.

Synthesis and Purification Protocol

The following is a standard laboratory procedure for the synthesis of this compound via the bromination of 2,3-dihydrobenzofuran.[3]

Experimental Workflow

Sources

5-Bromo-2,3-dihydrobenzofuran chemical structure and bonding

An In-depth Technical Guide to 5-Bromo-2,3-dihydrobenzofuran: Structure, Bonding, and Applications

Abstract

This technical guide provides a comprehensive analysis of this compound, a key heterocyclic building block in modern organic synthesis and medicinal chemistry. The document delves into the molecule's core chemical structure, bonding characteristics, and the electronic influence of its substituents. A detailed, field-proven synthetic protocol is presented, alongside a thorough spectroscopic characterization, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. Furthermore, this guide explores the compound's chemical reactivity and highlights its significant role as a crucial intermediate in the development of pharmaceutical agents, such as Darifenacin. This paper is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this versatile compound.

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran moiety is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a wide range of biologically active compounds and natural products.[1] This scaffold, consisting of a benzene ring fused to a dihydrofuran ring, provides a rigid, three-dimensional framework that is amenable to functionalization, making it an ideal starting point for designing novel therapeutic agents.[2][3]

This compound emerges as a particularly valuable derivative. The strategic placement of a bromine atom on the aromatic ring introduces a versatile functional handle for a variety of synthetic transformations, most notably in metal-catalyzed cross-coupling reactions.[4] This enhanced reactivity makes it an indispensable intermediate in the synthesis of complex molecular architectures for pharmaceuticals and agrochemicals.[3][4] Its application as a key building block in the synthesis of Darifenacin, a medication used to treat urinary incontinence, underscores its industrial and pharmaceutical importance.[5]

Molecular Structure and Bonding Analysis

The structural integrity and reactivity of this compound are dictated by the interplay of its aromatic and heterocyclic components. The molecule, with the chemical formula C₈H₇BrO, consists of a bicyclic system where a benzene ring is fused at the 4- and 5-positions to a five-membered dihydrofuran ring.

Key Structural Features:

-

Aromatic Ring (Benzene): The six carbon atoms of the benzene ring are sp² hybridized, forming a planar, aromatic system. The bromine atom at the C-5 position acts as an electron-withdrawing group via induction but also donates electron density through resonance. This substitution pattern influences the regioselectivity of subsequent electrophilic aromatic substitution reactions.

-

Heterocyclic Ring (Dihydrofuran): The dihydrofuran portion of the molecule is non-aromatic. The oxygen atom (position 1) is sp³ hybridized, as are the two adjacent carbon atoms (C-2 and C-3). This saturated portion of the ring imparts a degree of conformational flexibility. The C-2 and C-3 carbons are connected by a single bond.[6]

-

Bonding and Electronics: The ether linkage (C-O-C) within the dihydrofuran ring significantly influences the electronic properties of the fused aromatic system. The oxygen's lone pairs can participate in resonance with the benzene ring, activating it towards electrophilic attack. The bromine atom provides a site for nucleophilic attack in organometallic coupling reactions, making it a cornerstone of the molecule's synthetic utility.

Below is a diagram illustrating the chemical structure with standardized atom numbering.

Caption: Chemical structure of this compound.

Synthesis and Purification

The most direct and common synthesis of this compound is achieved through the electrophilic bromination of the parent compound, 2,3-dihydrobenzofuran.[5] The procedure is reliable and yields the product in good purity after chromatographic separation.

Causality Behind Experimental Choices

-

Solvent: Dioxane is used as the solvent. Its ability to form a complex with bromine (dioxane dibromide) moderates the reactivity of the bromine, leading to a more controlled reaction and minimizing the formation of poly-brominated byproducts.

-

Temperature Control: The initial addition of bromine is conducted in an ice bath. This is crucial to manage the exothermic nature of the reaction and to prevent unwanted side reactions or thermal decomposition.

-

Reaction Time: The reaction is stirred for several hours at room temperature to ensure it proceeds to completion.

-

Workup: The workup procedure involves a wash with saturated aqueous sodium bicarbonate to neutralize any remaining acidic byproducts (like HBr). A subsequent brine wash helps to remove water from the organic layer before drying.

-

Purification: Silica gel column chromatography is the standard and most effective method for isolating the pure 5-bromo isomer from any unreacted starting material and other minor isomers.

Experimental Protocol: Synthesis from 2,3-Dihydrobenzofuran[5]

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add dioxane (30 mL). Cool the flask in an ice bath.

-

Reagent Addition: Slowly add liquid bromine (2.66 g, 1.05 eq) dropwise to the cooled dioxane. Stir the resulting solution for 30 minutes at 0 °C.

-

Substrate Addition: To this mixture, add 2,3-dihydrobenzofuran (2 g, 1 eq) dropwise while maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, remove the dioxane solvent under reduced pressure. Dissolve the resulting orange oily residue in ethyl acetate (50 mL).

-

Washing: Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (2 x 30 mL) and brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent by rotary evaporation.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate (20:1) eluent system to afford this compound as white crystals (yield: 70.3%).[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. The following data represents the expected spectroscopic signatures for this compound.

| Property | Value |

| Molecular Formula | C₈H₇BrO |

| Molecular Weight | 199.05 g/mol |

| Appearance | White crystalline solid[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum provides clear structural information.[5]

-

δ 7.30 (1H, s): This singlet (or narrow doublet) corresponds to the proton at the C-4 position, adjacent to the bromine.

-

δ 7.20 (1H, d, J = 8 Hz): A doublet corresponding to the proton at C-6, showing coupling to the C-7 proton.

-

δ 6.66 (1H, d, J = 8 Hz): A doublet for the proton at C-7, coupled to the C-6 proton.

-

δ 4.57 (2H, t, J = 11 Hz): A triplet representing the two protons on C-2 of the dihydrofuran ring, coupled to the C-3 protons.

-

δ 3.11 (2H, t, J = 11 Hz): A triplet for the two protons on C-3, coupled to the C-2 protons.

-

-

¹³C NMR (Predicted, based on 2,3-dihydrobenzofuran[7][8]):

-

δ ~159 ppm: Quaternary carbon C-7a, attached to oxygen.

-

δ ~129-132 ppm: Aromatic CH carbons (C-4, C-6).

-

δ ~127 ppm: Quaternary carbon C-3a.

-

δ ~112 ppm: Bromine-substituted carbon C-5.

-

δ ~110 ppm: Aromatic CH carbon C-7.

-

δ ~71 ppm: Aliphatic CH₂ carbon C-2, attached to oxygen.

-

δ ~29 ppm: Aliphatic CH₂ carbon C-3.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

-

~3050-3100 cm⁻¹: C-H stretching (aromatic).

-

~2850-2960 cm⁻¹: C-H stretching (aliphatic CH₂).

-

~1580-1600 cm⁻¹: C=C stretching (aromatic ring).

-

~1220-1260 cm⁻¹: C-O stretching (aryl ether).

-

~1000-1100 cm⁻¹: C-O stretching (alkyl ether).

-

~500-600 cm⁻¹: C-Br stretching.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a key tool for confirming the molecular weight and elemental composition.

-

Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Due to the presence of bromine, this will appear as a characteristic doublet of peaks with nearly equal intensity: one for the ⁷⁹Br isotope (m/z ≈ 198) and one for the ⁸¹Br isotope (m/z ≈ 200).[9]

-

Fragmentation: Common fragmentation patterns for dihydrobenzofurans involve the loss of fragments from the heterocyclic ring, such as the loss of CH₂O or C₂H₄O, leading to characteristic daughter ions.

| Spectroscopy | Expected Key Signals |

| ¹H NMR | δ 7.30 (s, 1H), 7.20 (d, 1H), 6.66 (d, 1H), 4.57 (t, 2H), 3.11 (t, 2H)[5] |

| ¹³C NMR | Aromatic: ~110-159 ppm; Aliphatic: ~29, ~71 ppm |

| IR (cm⁻¹) | ~2960 (aliphatic C-H), ~1600 (aromatic C=C), ~1250 (C-O ether), ~550 (C-Br) |

| MS (m/z) | Isotopic doublet at ~198 and ~200 (M⁺) |

Reactivity and Synthetic Applications

This compound is a versatile synthetic intermediate primarily due to the reactivity of the C-Br bond.[4] This site is ideal for introducing molecular complexity through various cross-coupling reactions.

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the formation of a new C-C bond at the 5-position, enabling the synthesis of 5-aryl or 5-alkyl dihydrobenzofurans.

-

Heck and Sonogashira Couplings: These palladium-catalyzed reactions allow for the introduction of alkenyl and alkynyl groups, respectively, at the 5-position.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of C-N bonds, allowing for the synthesis of 5-amino-dihydrobenzofuran derivatives, which are common motifs in pharmacologically active molecules.

-

Lithiation and Grignard Formation: The bromine can be exchanged with lithium or magnesium to form an organometallic reagent, which can then react with a wide range of electrophiles to introduce diverse functional groups.

The dihydrobenzofuran core itself is relatively stable under many reaction conditions, making it a robust scaffold for multi-step syntheses.[10]

Conclusion

This compound is more than a simple halogenated heterocycle; it is a high-value, enabling molecule for advanced chemical synthesis. Its well-defined structure, predictable spectroscopic signature, and reliable synthetic protocol make it a staple in the synthetic chemist's toolkit. The strategic presence of the bromine atom provides a gateway to a vast chemical space, cementing its role as a critical intermediate in the creation of novel pharmaceuticals and complex organic materials. This guide provides the foundational knowledge required for the effective synthesis, characterization, and application of this important compound.

References

- Smolecule. (n.d.). Buy 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid.

- SpectraBase. (n.d.). 5-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran.

- Chem-Impex. (n.d.). This compound.

- Vulcanchem. (n.d.). 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran.

- PubChem. (n.d.). 5-Bromo-2,2,3,3-tetramethyl-2,3-dihydrobenzofuran.

- Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans.

- Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(8), 1845.

- LookChem. (n.d.). 5-(2-Bromoethyl)-2,3-dihydrobenzofuran.

- PubChem. (n.d.). (2R)-5-bromo-2-methyl-2,3-dihydrobenzofuran.

- Guidechem. (n.d.). 2,3-Dihydrobenzofuran 496-16-2 wiki.

- SpectraBase. (n.d.). 5-Bromo-2-benzofuran-1(3H)-one.

- SpectraBase. (n.d.). 5-Bromo-2,2-dimethyl-2,3-dihydrobenzofuran.

- ResearchGate. (n.d.). Structures of benzofuran (BF) and 2,3-dihydrobenzofuran (2,3-DBF).

- PubChem. (n.d.). Benzofuran, 5-bromo-.

- ChemicalBook. (2024). 5-Bromo-2,3-dihydro-1-benzofuran.

- PubChem. (n.d.). 2,3-Dihydrobenzofuran.

- Gornowicz, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1543.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0254574).

- Zhang, L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(52), 30146-30168.

- ResearchGate. (n.d.). Reactivity of Benzofuran Derivatives.

- Wang, Z., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.

- Fisher Scientific. (n.d.). 5-Bromo-2,3-dihydro-1-benzofuran, 97%, Thermo Scientific.

- ChemicalBook. (n.d.). 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum.

- Bifulco, G., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1237-1245.

- ResearchGate. (n.d.). Comparison of 1H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively.

- ResearchGate. (n.d.). Reaction products of 5-bromobenzofuran-2-yl-aryl methanone and their antimicrobial activities.

- ResearchGate. (n.d.). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran.

- ResearchGate. (n.d.). Electron ionization mass spectra of (a) 2,3-dihydrobenzofuran-5-carboxaldehyde 4 and (b) 5-[1-(2-nitro-1-propenyl)]-2,3-dihydrobenzofuran 5.

- Holub, J., et al. (2018). Beyond the Limits of Perbromo-Substituted Octahedral Pnictogenaboranes: A Spectroscopic and Computational Study. Chemistry – A European Journal, 24(62), 16649-16657.

- A Research Article. (n.d.).

- NIST WebBook. (n.d.). Benzofuran, 2,3-dihydro-.

- SpectraBase. (n.d.). Dihydrobenzofuran.

- PubChem. (n.d.). 5-Bromo-2-(iodomethyl)-2,3-dihydrobenzofuran.

- ResearchGate. (n.d.). 1HNMR spectrum of 1-(1-benzofuran-2-yl)-2-bromoethanone 2(a).

- ResearchGate. (n.d.). Benzofuran: An Emerging Scaffold for Antimicrobial Agents.

- Wikipedia. (n.d.). Substituted benzofuran.

- NIST WebBook. (n.d.). Benzofuran, 2,3-dihydro-.

- Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene.

Sources

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. chemimpex.com [chemimpex.com]

- 5. 5-Bromo-2,3-dihydro-1-benzofuran | 66826-78-6 [chemicalbook.com]

- 6. 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran (68505-84-0) for sale [vulcanchem.com]

- 7. 2,3-Dihydrobenzofuran(496-16-2) 13C NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Benzofuran, 5-bromo- | C8H5BrO | CID 90015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-2,3-dihydrobenzofuran

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data for 5-Bromo-2,3-dihydrobenzofuran, a key heterocyclic scaffold prevalent in medicinal chemistry and materials science.[1][2] The structural elucidation of such molecules is fundamental to ensuring purity, confirming identity, and understanding reactivity.[3][4] This document moves beyond a simple data repository, offering a detailed interpretation grounded in the core principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are designed to be self-validating, providing a robust framework for laboratory application.

Molecular Structure and Spectroscopic Overview

This compound possesses a bicyclic structure fusing a benzene ring with a dihydrofuran ring. The strategic placement of the bromine atom at the 5-position and the ether linkage significantly influences the electronic environment and, consequently, the spectroscopic output of the molecule. Understanding this structure is the first step in predicting and interpreting its spectral data.

Below is a diagram of the molecular structure with standardized numbering for spectroscopic assignment.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.[3][5] It operates on the principle that atomic nuclei with a magnetic moment, when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at a specific frequency.[6][7][8] This frequency, or chemical shift, is highly sensitive to the local electronic environment, providing a "fingerprint" of the atom's position within the molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

A robust and reproducible NMR spectrum begins with meticulous sample preparation.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent is critical to avoid overlapping signals with the analyte.[9]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Homogenization: Gently vortex the tube to ensure a homogeneous solution.

-

Acquisition: Place the sample in the NMR spectrometer. Perform standard acquisition protocols, including tuning, locking, and shimming, to optimize magnetic field homogeneity. Acquire both ¹H and ¹³C spectra.

Caption: Standard workflow for NMR data acquisition.

¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum provides information on the number of distinct protons, their electronic environment, and their proximity to other protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.25 | d | 1H | ~2.1 | H-4 |

| ~7.18 | dd | 1H | ~8.4, 2.1 | H-6 |

| ~6.69 | d | 1H | ~8.4 | H-7 |

| ~4.58 | t | 2H | ~8.7 | H-2 |

| ~3.21 | t | 2H | ~8.7 | H-3 |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Region (6.5-7.5 ppm): The three aromatic protons appear as distinct signals. H-4 is a doublet due to coupling with H-6. H-6 is a doublet of doublets, coupling to both H-4 and H-7. H-7 is a doublet, coupling only to H-6. The downfield shift of these protons is characteristic of their attachment to an aromatic ring.

-

Aliphatic Region (3.0-5.0 ppm): The two methylene groups of the dihydrofuran ring appear as triplets. The protons at C2 (H-2) are shifted downfield (~4.58 ppm) due to the deshielding effect of the adjacent oxygen atom. The protons at C3 (H-3) are further upfield (~3.21 ppm). The triplet pattern arises from the coupling between the H-2 and H-3 protons, with a typical vicinal coupling constant of ~8.7 Hz.[10]

¹³C NMR Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~159.2 | C-7a |

| ~131.6 | C-6 |

| ~129.5 | C-4 |

| ~128.8 | C-3a |

| ~112.9 | C-5 |

| ~110.4 | C-7 |

| ~71.5 | C-2 |

| ~29.8 | C-3 |

Interpretation of the ¹³C NMR Spectrum:

-

Aromatic Region (110-160 ppm): Six distinct signals are observed for the aromatic carbons. The carbon attached to the oxygen (C-7a) is the most downfield due to oxygen's high electronegativity. The carbon bearing the bromine (C-5) is found at ~112.9 ppm; its chemical shift is directly influenced by the halogen.

-

Aliphatic Region (20-80 ppm): The two aliphatic carbons are clearly resolved. C-2 appears at ~71.5 ppm, significantly downfield because of its direct attachment to the oxygen atom. C-3 is observed at a more typical aliphatic carbon chemical shift of ~29.8 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[11] It is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.[12][13]

Experimental Protocol: IR Spectrum Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, solvent-free method for acquiring IR spectra.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Collection: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).

Caption: Workflow for acquiring an ATR-IR spectrum.

Characteristic IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3100 | C-H Stretch | Aromatic C-H |

| ~2850-2960 | C-H Stretch | Aliphatic C-H |

| ~1580-1600 | C=C Stretch | Aromatic Ring |

| ~1470 | C-H Bend | Aliphatic CH₂ Scissoring |

| ~1220-1250 | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| ~1020-1050 | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |

| ~550-650 | C-Br Stretch | Bromo-Aromatic |

Interpretation of the IR Spectrum:

The IR spectrum confirms the key structural features of this compound.

-

C-H Stretching: The presence of both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹) confirms the hybrid nature of the molecule.[14]

-

Aromatic C=C Stretching: Peaks in the 1580-1600 cm⁻¹ region are characteristic of the benzene ring.

-

Ether Linkage: The most diagnostic peaks for the dihydrofuran moiety are the strong C-O-C stretching bands. The asymmetric stretch typically appears as a strong, prominent band around 1220-1250 cm⁻¹.

-

C-Br Bond: The C-Br stretch is expected in the fingerprint region (below 1000 cm⁻¹), often between 550-650 cm⁻¹. While this region can be complex, the presence of a band here is consistent with the brominated structure.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about the molecule's structure.[15] The technique involves ionizing a molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio.

Experimental Protocol: Electron Ionization (EI-MS)

Electron Ionization is a common "hard" ionization technique that leads to predictable and reproducible fragmentation.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (~70 eV), causing the ejection of an electron to form a molecular ion (M⁺•).

-

Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Expected Mass Spectrum Data

The molecular weight of this compound (C₈H₇BrO) is approximately 198/200 g/mol .

| m/z Value | Interpretation |

| 200/198 | Molecular Ion Peak [M]⁺• and [M+2]⁺• |

| 119 | [M - Br]⁺, Loss of a bromine radical |

| 91 | Loss of Br and CO |

Interpretation of the Mass Spectrum:

-

The Bromine Isotope Pattern: The most telling feature in the mass spectrum of a bromine-containing compound is the molecular ion region. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively).[16] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units. For this compound, we expect to see a pair of peaks at m/z 198 (containing ⁷⁹Br) and m/z 200 (containing ⁸¹Br). This signature is definitive proof of the presence of a single bromine atom.[16][17]

-

Key Fragmentation: The primary fragmentation pathway involves the cleavage of the C-Br bond, which is relatively weak.[18] This results in the loss of a bromine radical (•Br) and the formation of a cation at m/z 119. Further fragmentation can occur, but the molecular ion cluster and the [M-Br]⁺ peak are the most structurally significant features.

Caption: Primary fragmentation pathway and characteristic isotope signature.

Conclusion

The synergistic application of NMR, IR, and Mass Spectrometry provides an unambiguous and comprehensive structural characterization of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, notably the aryl-alkyl ether and the aromatic system. Finally, mass spectrometry establishes the correct molecular weight and confirms the presence of a single bromine atom through its unmistakable isotopic signature. This multi-faceted spectroscopic approach ensures the identity and purity of the compound, a critical requirement for its application in research and development.

References

- Vedantu.

- Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]

- Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

- Slideshare.

- Scribd. IR Spectroscopy: Functional Group Analysis | PDF. [Link]

- Slideshare. INFRARED SPECTROSCOPY to find the functional group | PPT. [Link]

- University of Puerto Rico. INFRARED SPECTROSCOPY (IR). [Link]

- JoVE.

- Scribd.

- ResearchGate.

- eGyanKosh.

- Khan Academy. Introduction to infrared spectroscopy (video). [Link]

- OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. [Link]

- Chemistry LibreTexts.

- Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

- ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H).... [Link]

- PubMed. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. microbenotes.com [microbenotes.com]

- 4. researchgate.net [researchgate.net]

- 5. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]

- 6. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 7. longdom.org [longdom.org]

- 8. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. INFRARED SPECTROSCOPY to find the functional group | PPT [slideshare.net]

- 13. Khan Academy [khanacademy.org]

- 14. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. scribd.com [scribd.com]

- 18. youtube.com [youtube.com]

CAS number 66826-78-6 properties and hazards

An In-Depth Technical Guide to the Properties and Hazards of Chemical Entities Associated with CAS Number 66826-78-6

Disclaimer for Researchers, Scientists, and Drug Development Professionals:

A critical ambiguity has been identified during the compilation of this technical guide. The Chemical Abstracts Service (CAS) number 66826-78-6 is authoritatively assigned to the compound 5-Bromo-2,3-dihydro-1-benzofuran . However, database searches and supplier inquiries for this CAS number frequently lead to information on a different molecule, 2,6-Difluoro-4-methoxybenzonitrile , which has its own distinct CAS number, 123843-66-3. This discrepancy underscores a prevalent challenge in chemical data management and highlights the imperative for rigorous cross-verification of a compound's identity against its CAS number using multiple, reliable sources.

This guide has been structured to address this ambiguity directly. It provides comprehensive, distinct sections for both chemical entities to ensure that professionals, regardless of the information pathway that led them here, are equipped with the correct data for the compound relevant to their work. We strongly advise verifying the specific chemical structure and corresponding CAS number of your material before proceeding with any experimental work.

Section 1: 5-Bromo-2,3-dihydro-1-benzofuran

Chemical Identity and Structure

5-Bromo-2,3-dihydro-1-benzofuran is a brominated heterocyclic compound. It serves as a valuable building block in organic synthesis, notably in the preparation of pharmaceuticals such as Darifenacin, a medication used for treating urinary incontinence.[1]

-

IUPAC Name: 5-Bromo-2,3-dihydro-1-benzofuran

-

Synonyms: 5-Bromocoumaran

-

CAS Number: 66826-78-6

-

Molecular Formula: C₈H₇BrO

-

Molecular Weight: 199.04 g/mol [2]

Caption: Chemical structure of 2,6-Difluoro-4-methoxybenzonitrile.

Physicochemical Properties

Key physical and chemical data for this compound are provided below.

| Property | Value | Source(s) |

| Melting Point | 53-57 °C | |

| Boiling Point | 212 °C | |

| Flash Point | 82 °C | |

| Density | 1.27 g/cm³ | |

| Vapor Pressure | 0.18 mmHg at 25°C | |

| Storage | Sealed in a dry place, at room temperature. |

Hazard Identification and Toxicology

This compound is classified as an irritant. Older risk phrases and modern GHS classifications both point to its potential to cause irritation upon contact.

Hazard Summary

| Pictogram | Signal Word | Hazard Statements / Risk Phrases |

| Warning | Risk Phrases: R36/37/38 - Irritating to eyes, respiratory system and skin. |

-

Primary Hazards: The main risks associated with this compound are irritation to the skin, eyes, and respiratory system.

-

Transportation: Classified under UN3439 (Nitriles, solid, toxic, n.o.s.).

[4]#### 2.4 Experimental Protocols

This workflow illustrates the lifecycle of a chemical reagent within a research setting, emphasizing safety and compliance at each stage.

Caption: A standard workflow for handling chemical reagents in a laboratory.

-

Engineering Controls: A well-ventilated area is required. For procedures that may generate dust or vapors, a chemical fume hood is mandatory.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Use suitable protective gloves (e.g., nitrile).

-

Body Protection: Wear a standard laboratory coat.

-

-

Handling Procedures:

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Wash hands thoroughly after handling.

-

-

Storage:

-

Store in a tightly sealed container. [4] * Keep in a dry, cool, and well-ventilated place.

-

-

Eye Contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. *[3] Skin Contact: Wash off with soap and plenty of water.

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.

References

- Matrix Scientific. Safety Data Sheet: 5-Bromo-2,3-dihydro-1-benzofuran. URL: https://www.

- Synblock. CAS 123843-66-3 | 2,6-Difluoro-4-methoxybenzonitrile. URL: https://www.synblock.com/cas/123843-66-3.html

- Fisher Scientific. Safety Data Sheet: 3-Fluoro-5-(trifluoromethyl)benzonitrile. URL: https://www.fishersci.com/sds?productName=AC467910010

- Chemcasts. Thermophysical Properties of 2,6-Difluoro-4-methoxybenzonitrile. URL: https://www.chemcasts.com/mol/2-6-difluoro-4-methoxybenzonitrile-123843-66-3

- ChemicalBook. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZONITRILE - Safety Data Sheet. URL: https://www.chemicalbook.com/ShowMSDSByCAS_EN.aspx?casno=121434-60-2

- ChemBK. Benzonitrile, 2,6-difluoro-4-methoxy-. URL: https://www.chembk.com/en/chem/Benzonitrile,%202,6-difluoro-4-methoxy-

- Acmec Biochemical. 123843-66-3 [2,6-Difluoro-4-methoxybenzonitrile]. URL: https://www.acmec-biochem.com/2-6-difluoro-4-methoxybenzonitrile-cas-123843-66-3.html

- SynQuest Laboratories. 123843-66-3 | 2,6-Difluoro-4-methoxybenzonitrile. URL: https://www.synquestlabs.com/product/4637-3-15/2,6-Difluoro-4-methoxybenzonitrile.html

- BLD Pharm. 66826-78-6 | 5-Bromo-2,3-dihydrobenzofuran. URL: https://www.bldpharm.com/products/66826-78-6.html

- TCI Chemicals. Safety Data Sheet: this compound. URL: https://www.tcichemicals.com/GB/en/p/B4318

- ChemScene. This compound | CAS 66826-78-6. URL: https://www.chemscene.com/products/5-bromo-2-3-dihydrobenzofuran-cas-66826-78-6.html

- Matrix Fine Chemicals. 5-BROMO-2,3-DIHYDRO-1-BENZOFURAN | CAS 66826-78-6. URL: https://www.matrixfinechemicals.com/product-page/5-bromo-2-3-dihydro-1-benzofuran-cas-66826-78-6

- ChemBK. CAS 66826-78-6. URL: https://www.chembk.com/en/cas/66826-78-6

- ChemicalBook. 5-Bromo-2,3-dihydro-1-benzofuran | 66826-78-6. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9853108.htm

- TCI Chemicals. Safety Data Sheet: 2,6-Difluoro-4-hydroxybenzonitrile. URL: https://www.tcichemicals.com/GB/en/p/D3424

- Sigma-Aldrich. Safety Data Sheet. URL: https://www.sigmaaldrich.com/sds/sigma/c94009

- Fisher Scientific. Safety Data Sheet: 2,6-Difluorobenzonitrile. URL: https://www.fishersci.com/sds?productName=AC116230050

- Fisher Scientific. Safety Data Sheet. URL: https://www.fishersci.com/sds?productName=AC205840250

- Fisher Scientific. Safety Data Sheet: 4-Fluorobenzonitrile. URL: https://www.fishersci.com/sds?productName=AC119560050

- Thermo Fisher Scientific. Safety Data Sheet. URL: https://www.thermofisher.com/msdsproxy?productName=EN300-114336&productDescription=5-Bromobenzofuran%2C+97%25&vendorId=V00403&country=US&language=en&casNumber=23145-07-5

- Fisher Scientific. Safety Data Sheet. URL: https://www.fishersci.com/sds?productName=CC31201DA

Sources

The Strategic Intermediate: A Technical Guide to the Potential Biological Activities of 5-Bromo-2,3-dihydrobenzofuran

Foreword: The Unseen Potential of a Core Scaffold

In the landscape of modern drug discovery, the pursuit of novel therapeutic agents often leads us to explore complex molecular architectures. Yet, the foundation of many of these innovations lies in simpler, strategically designed core scaffolds. 5-Bromo-2,3-dihydrobenzofuran is one such molecule. While not a therapeutic agent in its own right, its true significance lies in its role as a pivotal intermediate—a molecular launchpad for the synthesis of a diverse array of biologically active compounds.[1][2] This guide delves into the latent biological potential of the this compound scaffold, drawing insights from the pharmacological activities of its derivatives to provide a forward-looking perspective for researchers in medicinal chemistry and drug development.

The Synthetic Gateway: Accessing the this compound Core

The utility of any chemical scaffold is intrinsically linked to its accessibility. The synthesis of the 2,3-dihydrobenzofuran ring system is well-established, with numerous methodologies available to the discerning chemist. These routes can be broadly categorized, and the introduction of the 5-bromo substituent can be strategically incorporated.

A common and efficient approach involves the reaction of a suitably substituted phenol with a two-carbon electrophile, followed by cyclization. For the synthesis of this compound, this would typically start from 4-bromophenol.

Illustrative Synthetic Protocol: Palladium-Catalyzed Intramolecular Cyclization

This method provides a modern and efficient route to the dihydrobenzofuran core.

Step 1: Allylation of 4-Bromophenol

-

To a solution of 4-bromophenol (1 equivalent) in acetone, add potassium carbonate (1.5 equivalents).

-

Add allyl bromide (1.2 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

-

After completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-allyloxy-4-bromobenzene.

Step 2: Palladium-Catalyzed Intramolecular O-Arylation

-

In a flame-dried Schlenk flask, dissolve 1-allyloxy-4-bromobenzene (1 equivalent) in an anhydrous solvent such as toluene.

-

Add a palladium catalyst, for instance, Pd(OAc)₂ (0.05 equivalents), and a suitable phosphine ligand, such as P(t-Bu)₃ (0.1 equivalents).

-

Add a base, for example, Cs₂CO₃ (2 equivalents).

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100°C for 12-24 hours.

-

Monitor the reaction by GC-MS or TLC.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by flash chromatography to obtain 5-Bromo-2-methyl-2,3-dihydrobenzofuran.

Note: This is a representative protocol. Numerous other synthetic strategies exist for accessing the 2,3-dihydrobenzofuran scaffold.[3]

Unveiling Biological Potential: A Derivative-Driven Exploration

The true value of this compound is realized in the biological activities of the molecules derived from it. The bromine atom at the 5-position serves not only as a point for further synthetic elaboration but also contributes to the overall electronic properties and lipophilicity of the resulting compounds, which can significantly influence their biological activity.

Anticancer Activity: A Scaffold for Cytotoxicity

The benzofuran and dihydrobenzofuran cores are present in numerous compounds with demonstrated anticancer properties.[4][5] The introduction of a bromine atom can enhance this activity.[6]

A notable example is 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid, a direct derivative of our core scaffold. This compound has shown promising inhibition against a panel of human cancer cell lines.[7]

| Cell Line | Cancer Type | Inhibition Rate (%) |

| K-562 | Leukemia | 56.84 |

| NCI-H460 | Non-small cell lung cancer | 80.92 |

| HCT-116 | Colon cancer | 72.14 |

| MDA-MB-435 | Melanoma | 50.64 |

| Data for 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid.[7] |

Mechanism of Action: While the precise mechanism for this specific compound is not fully elucidated, many benzofuran derivatives exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Pin1 and HIF-1 pathways.[4][6]

Experimental Protocol: MTT Assay for Cytotoxicity

This widely used colorimetric assay assesses the metabolic activity of cells and is a reliable indicator of cell viability and proliferation.

Step 1: Cell Seeding

-

Culture the desired cancer cell line (e.g., HCT-116) in appropriate media and conditions.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

Step 2: Compound Treatment

-

Prepare a stock solution of the test compound (e.g., 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid) in DMSO.

-

Create a series of dilutions of the test compound in the cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours.

Step 3: MTT Addition and Incubation

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

Step 4: Formazan Solubilization and Absorbance Reading

-

After incubation, carefully remove the medium.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10-15 minutes.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

Step 5: Data Analysis

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for determining cytotoxicity using the MTT assay.

Anti-inflammatory Properties: Quenching the Inflammatory Cascade

Inflammation is a critical biological response, but its dysregulation is implicated in a host of diseases. Dihydrobenzofuran derivatives have been identified as potent anti-inflammatory agents.[8] The presence of halogen atoms, including bromine, on the benzofuran scaffold has been shown to enhance anti-inflammatory effects.[9]

Mechanism of Action: A primary mechanism of anti-inflammatory action for many compounds is the inhibition of pro-inflammatory mediators. This is often achieved through the suppression of key signaling pathways such as the NF-κB and MAPK pathways, which regulate the expression of cytokines and enzymes like COX-2 and iNOS.[10][11]

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

Antimicrobial Activity: A Broad-Spectrum Potential

The benzofuran scaffold is a recurring motif in compounds with significant antimicrobial activity.[9][12] Derivatives of 5-bromobenzofuran have been synthesized and shown to possess promising activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationship: The antimicrobial efficacy of benzofuran derivatives is highly dependent on the nature and position of substituents. The introduction of a bromine atom at the 5-position, often in conjunction with other functional groups, can lead to compounds with potent and broad-spectrum antimicrobial effects.

Neurological Applications: From Psychoactivity to Neuroprotection

The 2,3-dihydrobenzofuran core is also found in molecules that interact with the central nervous system. Some derivatives, such as 5-APDB (5-(2-aminopropyl)-2,3-dihydrobenzofuran), have been investigated for their psychoactive properties, acting as monoamine transporter blockers and monoamine releasers.[13][14]

More recently, research has shifted towards the neuroprotective potential of this scaffold. Dihydrobenzofuran-containing compounds have been shown to exhibit antioxidant and anti-apoptotic activities, which are crucial for protecting neurons from damage in neurodegenerative diseases like Alzheimer's.[15] For instance, a selenium-containing 2,3-dihydrobenzofuran derivative demonstrated the ability to reduce oxidative stress, inhibit monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), and modulate markers of apoptosis and inflammation in an animal model of Alzheimer's disease.[15]

Conclusion: A Scaffold of Opportunity

This compound stands as a testament to the principle that the value of a molecule is not always in its final application, but in the potential it unlocks. As a key synthetic intermediate, it provides a reliable and versatile starting point for the creation of a vast chemical space of derivatives. The consistent emergence of potent anticancer, anti-inflammatory, antimicrobial, and neurologically active compounds from this scaffold underscores its significance in medicinal chemistry.

For researchers and drug development professionals, this compound is not just a chemical reagent; it is a strategic asset. Its continued exploration and derivatization are poised to yield novel therapeutic candidates that can address some of the most pressing challenges in human health. This guide serves as an invitation to further investigate this promising scaffold and to harness its full potential in the ongoing quest for new medicines.

References

- Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans.

- A Key Intermediate for Pharmaceutical Research. 5-(2-Bromoethyl)-2,3-dihydrobenzofuran.

- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health.

- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.

- Substituted benzofuran. Wikipedia.

- Pharmacological profile of novel psychoactive benzofurans. PMC - PubMed Central.

- Anticancer therapeutic potential of benzofuran scaffolds. PMC - PubMed Central.

- Halawa, A. H. (2014). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. World Journal of Organic Chemistry, 2(1), 9-17.

- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC.

- Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science.

- Benzofuran derivative with anticancer activity. ResearchGate.

- 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry.

- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Semantic Scholar.

- Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. ResearchGate.

- Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways. MDPI.

- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. MDPI.

- Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research.

- Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.

- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.

- 25-NB. Wikipedia.

- Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. MDPI.

- Benzofuran: An Emerging Scaffold for Antimicrobial Agents. ResearchGate.

- Discovery of 7,9-Dibromo-dihydrodibenzofuran as a Potent Casein Kinase 2 (CK2) Inhibitor: Synthesis, Biological Evaluation, and Structural Studies on E-/Z-Isomers. ACS Pharmacology & Translational Science.

- 5-(2-Aminopropyl)benzofuran and phenazepam demonstrate the possibility of dependence by increasing dopamine levels in the brain. ResearchGate.

- Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. PubMed Central.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Buy 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid | 93670-10-1 [smolecule.com]

- 8. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Substituted benzofuran - Wikipedia [en.wikipedia.org]

- 14. Pharmacological profile of novel psychoactive benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer’s Disease Model: Molecular, Biochemical, and Behavioral Analyses - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Bromo-2,3-dihydrobenzofuran: A Versatile Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a multitude of biologically active natural products and pharmaceutical agents.[1][2] The strategic introduction of a bromine atom at the 5-position of this core structure yields 5-Bromo-2,3-dihydrobenzofuran, a highly versatile and valuable building block in organic synthesis. The presence of the aryl bromide provides a reactive handle for a wide array of powerful cross-coupling reactions, enabling the facile introduction of molecular complexity. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, with a focus on its utility in the construction of diverse molecular architectures for drug discovery and materials science.

Introduction: The Strategic Importance of this compound

This compound is an aromatic heterocyclic compound featuring a dihydrofuran ring fused to a brominated benzene ring. Its significance in synthetic chemistry stems from the unique combination of the dihydrobenzofuran core and the reactive C-Br bond. The dihydrobenzofuran moiety serves as a conformationally restricted bioisostere for a phenyl group, a feature that can enhance selectivity and potency in drug candidates.[3] The bromine atom, on the other hand, is a versatile functional group that readily participates in a variety of transition-metal-catalyzed cross-coupling reactions, making it an ideal linchpin for molecular construction.

This building block has found applications in the synthesis of novel therapeutic agents targeting a range of diseases, including neurological disorders and cancer.[4][5] Its utility extends to the development of agrochemicals and advanced organic materials.[4]

The Synthetic Workhorse: Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound as a synthetic building block is unlocked through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond at the 5-position is an ideal site for the formation of new carbon-carbon and carbon-nitrogen bonds, allowing for the modular and efficient assembly of complex molecules.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an aryl halide and an organoboron compound. For this compound, this reaction provides a direct route to 5-aryl-2,3-dihydrobenzofurans, a scaffold present in many biologically active molecules.[6]

Causality of Experimental Choices:

-

Catalyst: A palladium(0) species is the active catalyst. Often, a Pd(II) precatalyst like Pd(OAc)₂ or a complex like those derived from 2-quinolinealdoxime is used, which is reduced in situ.[7] The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.

-

Base: A base, typically cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), is required to activate the boronic acid and facilitate the transmetalation step.[6][7]

-

Solvent: A mixture of an organic solvent (like toluene or ethanol) and water is often employed to dissolve both the organic and inorganic reagents.[6][7]

Workflow for Suzuki-Miyaura Coupling:

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.[8]

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(II)-complex (0.1) | Cs₂CO₃ (2) | Toluene | 150 | 97 |

| 2 | 4-Methoxyphenylboronic acid | Pd(II)-complex (0.1) | Cs₂CO₃ (2) | Toluene | 150 | 95 |

| 3 | 4-Chlorophenylboronic acid | Pd(II)-complex (0.1) | Cs₂CO₃ (2) | Toluene | 150 | 92 |

| 4 | 3-Thienylboronic acid | Pd(OAc)₂ (3), SPhos (6) | K₂CO₃ (2) | EtOH/H₂O | 80 | 88 |

Data synthesized from representative procedures.[6][7]

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[9] This reaction couples an aryl halide with a primary or secondary amine.

Causality of Experimental Choices:

-

Catalyst System: This reaction is highly dependent on the choice of palladium precursor and, most importantly, the phosphine ligand. Sterically hindered, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often superior as they promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.[10][11]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more effective nucleophile. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) is commonly used.[10][11]

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.[9]

Catalytic Cycle for Buchwald-Hartwig Amination:

Sources

- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. 5-Bromo-3,3-dimethyl-2,3-dihydrobenzofuran (68505-84-0) for sale [vulcanchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Buy 5-Bromo-2,3-dihydro-1-benzofuran-3-carboxylic acid | 93670-10-1 [smolecule.com]

- 6. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

Introduction: The Strategic Importance of 5-Bromo-2,3-dihydrobenzofuran

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 5-Bromo-2,3-dihydrobenzofuran

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals, agrochemicals, and natural products. Its rigid structure and specific spatial arrangement of substituents make it a valuable core for drug design. Within this class of compounds, this compound stands out as a particularly versatile and strategic building block.[1][2] The bromine atom at the 5-position of the benzene ring is not merely a substituent; it is a highly reactive and versatile functional handle. Its presence dramatically enhances the compound's utility, opening a gateway to a vast array of molecular complexity through a suite of well-established and reliable chemical transformations.[1]

This guide provides a comprehensive exploration of the reactivity of this C(sp²)—Br bond. We will delve into the mechanistic underpinnings and practical applications of the key reaction classes that leverage this functionality, focusing on palladium-catalyzed cross-coupling reactions and metal-halogen exchange. The aim is to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and actionable protocols necessary to effectively utilize this compound in their synthetic campaigns.

Palladium-Catalyzed Cross-Coupling: A Cornerstone of Modern Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.[3] The C-Br bond in this compound is an ideal substrate for these transformations. The general mechanism for these reactions, particularly those catalyzed by palladium, proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

Caption: General Catalytic Cycle for Palladium-Cross-Coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most widely used methods for constructing C(sp²)-C(sp²) bonds, pairing an organoboron reagent (typically a boronic acid or ester) with an organic halide.[5][6] This reaction is celebrated for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids.

Causality in Protocol Design: The choice of palladium source, ligand, base, and solvent is critical for success.

-

Catalyst: Pd(PPh₃)₄ is often used as it is a pre-formed, active Pd(0) source. Alternatively, a Pd(II) source like Pd(OAc)₂ can be used with a phosphine ligand; the Pd(II) is reduced in situ to the active Pd(0) state.

-

Base: A base such as Na₂CO₃ or K₂CO₃ is essential for the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[5]

-

Solvent: A mixed solvent system, often a combination of an organic solvent like 1,4-dioxane or toluene with water, is used to dissolve both the organic-soluble aryl bromide and the water-soluble inorganic base and boronic acid salt.[6]

Data Presentation: Representative Suzuki-Miyaura Couplings

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) | Reference |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | DMF | 89.2 | [6] |

| 2 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | DMF | 85.6 | [6] |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (4) | K₂CO₃ | DMF | 88.1 | [6] |

Yields are for the coupling of various arylboronic acids with methyl 5-bromobenzofuran-2-carboxylate, a structurally related substrate.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a pressure-rated vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base such as cesium carbonate or potassium carbonate (2.0-2.5 equiv).[7]

-

Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.1 equiv).[7]

-

Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Add anhydrous 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.[7]

-

Seal the vessel tightly and heat the reaction mixture at 80-100 °C with vigorous stirring for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-2,3-dihydrobenzofuran.

Caption: Workflow for a Suzuki-Miyaura Coupling Reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of C-N bonds is fundamental to the synthesis of countless pharmaceuticals. The Buchwald-Hartwig amination provides a powerful and general method for coupling amines with aryl halides.[8][9] The reaction's utility stems from its broad scope, allowing the coupling of a wide variety of primary and secondary amines, including heterocycles, under relatively mild conditions.[8]

Causality in Protocol Design:

-

Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich monophosphine ligands like XPhos, RuPhos, or t-BuXPhos are often superior as they promote both the oxidative addition and the crucial C-N reductive elimination step while preventing catalyst decomposition.[10]

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice, as it is strong enough to deprotonate the amine (or the N-H of the intermediate palladium complex) without competing as a nucleophile.[8][11]

-

Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to ensure the stability of the reactive intermediates and the solubility of the reagents.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-5 mol%) to an oven-dried reaction vessel.

-

Add the base (e.g., NaOt-Bu, 1.4 equiv).

-

Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

-

Add anhydrous toluene or dioxane via syringe.

-

Seal the vessel and heat the mixture (typically 80-110 °C) with stirring for 4-24 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue by flash chromatography to obtain the 5-amino-2,3-dihydrobenzofuran derivative.

Caption: Catalytic Cycle for Buchwald-Hartwig Amination.

Sonogashira Coupling: Accessing Alkynylated Scaffolds

The Sonogashira coupling is the premier method for forming a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne.[12] This reaction is unique among the common cross-coupling reactions in that it typically employs a dual-catalyst system of palladium and a copper(I) salt.[13]

Causality in Protocol Design:

-

Dual Catalyst System: The palladium catalyst facilitates the main oxidative addition/reductive elimination cycle. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the arylpalladium(II) complex, which is more efficient than the direct reaction of the alkyne.[12]

-

Base: An amine base, such as triethylamine or diisopropylamine, serves multiple roles: it acts as the base to deprotonate the alkyne, a ligand for the copper catalyst, and the solvent.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%) in an oven-dried flask.

-

Evacuate and backfill the flask with an inert gas.

-

Add an anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2-3 equiv).

-

Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst and salts.

-

Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield the 5-alkynyl-2,3-dihydrobenzofuran.

Other Notable Cross-Coupling Reactions

While Suzuki, Buchwald-Hartwig, and Sonogashira are the most common, the reactivity of the C-Br bond extends to other powerful transformations:

-

Heck Reaction: Couples the aryl bromide with an alkene, providing access to substituted styrenyl-type derivatives.[14][15] Microwave irradiation can often accelerate these reactions significantly.[14]

-

Stille Coupling: Utilizes organostannane (tin) reagents as the coupling partner. It is known for its high functional group tolerance but is often avoided due to the toxicity of the tin byproducts.[16]

-

Negishi Coupling: Employs organozinc reagents, which are highly reactive and can be prepared from the corresponding organolithium or Grignard reagents.[17][18] This method allows for the formation of C-C bonds under mild conditions.

Functionalization via Metal-Halogen Exchange

An alternative and powerful strategy for functionalizing the 5-position is through metal-halogen exchange. This approach transforms the electrophilic carbon of the C-Br bond into a potent nucleophilic carbon center in the form of an organometallic intermediate.

Lithiation-Electrophile Quench: This two-step process involves the initial reaction of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at very low temperatures. This exchange is rapid and efficient, generating the highly reactive 5-lithio-2,3-dihydrobenzofuran intermediate.[19]

Causality in Protocol Design:

-

Low Temperature: The reaction must be conducted at low temperatures (typically -78 °C) to prevent the highly basic and nucleophilic aryllithium intermediate from reacting with the solvent (e.g., deprotonating THF) or undergoing other side reactions.[19]

-

Electrophile Choice: The newly formed aryllithium is a strong nucleophile and will react with a wide range of electrophiles, allowing for diverse functionalization. Examples include:

-

Carboxylation: Quenching with CO₂ (dry ice) followed by an acidic workup yields the corresponding 5-carboxylic acid.

-

Formylation: Quenching with dimethylformamide (DMF) provides the 5-formyl derivative (aldehyde).

-

Hydroxymethylation: Reaction with formaldehyde gives the 5-hydroxymethyl compound.

-

Alkylation/Addition: Reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively.

-

Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench

-

Dissolve this compound (1.0 equiv) in anhydrous THF or diethyl ether in an oven-dried, three-neck flask under an argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05-1.1 equiv, as a solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the mixture at -78 °C for 30-60 minutes to ensure complete metal-halogen exchange.

-

Add a solution of the desired electrophile (1.2-2.0 equiv) in THF dropwise to the aryllithium solution at -78 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

-

Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

-

Purify the crude product by chromatography or crystallization.

Caption: Workflow for Lithiation and Electrophile Quench.

Strategic Considerations: Choosing the Right Path

The choice between a palladium-catalyzed cross-coupling reaction and a metal-halogen exchange pathway depends on the desired final product and the overall synthetic strategy.

-